molecular formula C13H11F5OS B1441894 1-Benzyloxy-3-(pentafluorosulfanyl)benzene CAS No. 1272542-25-2

1-Benzyloxy-3-(pentafluorosulfanyl)benzene

Cat. No.: B1441894
CAS No.: 1272542-25-2
M. Wt: 310.28 g/mol
InChI Key: XWGOMDRKXXUJRW-UHFFFAOYSA-N
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Description

1-Benzyloxy-3-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C13H11F5OS and a molecular weight of 310.28 g/mol. This compound features a benzene ring substituted with a benzyloxy group and a pentafluorosulfanyl group, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyloxy-3-(pentafluorosulfanyl)benzene can be synthesized through several methods, including the following:

  • Direct Fluorination: The compound can be synthesized by direct fluorination of 1-benzyloxybenzene using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2).

  • Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 1-benzyloxybenzene with a pentafluorosulfanyl group using reagents like sulfur tetrafluoride (SF4) in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the fluorination process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxy-3-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form benzyloxybenzoic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced fluorine content.

  • Substitution: Substitution reactions can introduce different functional groups onto the benzene ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents like halogens (Cl2, Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzyloxybenzoic acid derivatives.

  • Reduction Products: Derivatives with reduced fluorine content.

  • Substitution Products: Various functionalized benzene derivatives.

Scientific Research Applications

1-Benzyloxy-3-(pentafluorosulfanyl)benzene has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

  • Biology: It serves as a fluorescent probe in biological studies to track cellular processes and interactions.

  • Medicine: The compound is explored for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: It is utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Benzyloxy-3-(pentafluorosulfanyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the pentafluorosulfanyl group enhance the compound's reactivity and stability, making it effective in various chemical and biological processes. The benzyloxy group provides additional functionality, allowing for further chemical modifications and applications.

Comparison with Similar Compounds

1-Benzyloxy-3-(pentafluorosulfanyl)benzene is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: 1-Methoxy-3-(pentafluorosulfanyl)benzene, 1-Phenoxy-3-(pentafluorosulfanyl)benzene, 1-Benzyloxy-2-(pentafluorosulfanyl)benzene.

  • Uniqueness: The presence of the benzyloxy group in this compound provides additional chemical functionality compared to its analogs, making it more versatile in synthetic applications.

Properties

IUPAC Name

pentafluoro-(3-phenylmethoxyphenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F5OS/c14-20(15,16,17,18)13-8-4-7-12(9-13)19-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGOMDRKXXUJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719140
Record name 1-(Benzyloxy)-3-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272542-25-2
Record name 1-(Benzyloxy)-3-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1272542-25-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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